molecular formula C7H5BrClNO3 B13159501 1-Bromo-2-(chloromethoxy)-3-nitrobenzene

1-Bromo-2-(chloromethoxy)-3-nitrobenzene

Cat. No.: B13159501
M. Wt: 266.47 g/mol
InChI Key: PSGRGNVGPUMNCN-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although the specific conditions and products depend on the nature of the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Scientific Research Applications

1-Bromo-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring aromatic halides as building blocks.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of electron-withdrawing groups like nitro and halides makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.

Comparison with Similar Compounds

1-Bromo-2-(chloromethoxy)-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-chlorobenzene: Lacks the nitro and chloromethoxy groups, making it less reactive in certain reactions.

    2-Bromo-4-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, which can influence its reactivity and applications.

    3-Bromo-4-nitroanisole: Similar structure but different positioning of functional groups, affecting its chemical behavior.

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

1-bromo-2-(chloromethoxy)-3-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H,4H2

InChI Key

PSGRGNVGPUMNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCl)[N+](=O)[O-]

Origin of Product

United States

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